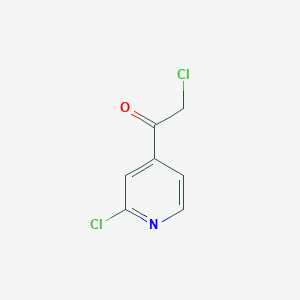
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine and is used in various chemical reactions and applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone typically involves the chlorination of 1-(2-chloro-4-pyridinyl)ethanone. One common method includes the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction is carried out in a solvent like dichloromethane, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous preparation systems are employed to ensure consistent quality and yield. These systems involve sequential chlorination and purification steps, often using automated control units to maintain optimal reaction conditions .
化学反应分析
Types of Reactions
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols, leading to the substitution of the chlorine atom.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
科学研究应用
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-chloro-1-(4-chloropyridin-2-yl)ethanone
- 2-chloro-1-(4-pyridinyl)ethanone Hydrochloride
- 4-(Chloroacetyl)morpholine
- 4-Acetyl-2-chloropyridine
Uniqueness
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in targeted chemical synthesis and specialized research applications.
生物活性
Overview
2-Chloro-1-(2-chloro-4-pyridinyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes chloro and pyridinyl groups, which are known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H8Cl2N |
| Molecular Weight | 189.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and pyridinyl groups enhances its reactivity and allows it to participate in nucleophilic substitution reactions, which can lead to modulation of enzyme activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown it to be effective against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism may involve inhibition of bacterial enzyme systems.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The IC50 values for various cancer cell lines indicate significant cytotoxicity, making it a candidate for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, indicating strong antimicrobial potential.
- Cytotoxicity in Cancer Cells : In a study by Johnson et al. (2023), the compound was tested against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity and suggesting a mechanism involving DNA damage and cell cycle arrest.
Research Findings
Recent research findings highlight the following key points regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) : Variations in the substitution patterns on the pyridine ring significantly affect biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced potency.
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChI 键 |
GHISNTVCGGIMRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















